Methyl 2-[(4-chlorophenyl)sulfanyl]benzoate
Description
Methyl 2-[(4-chlorophenyl)sulfanyl]benzoate is an organic compound featuring a benzoate ester core with a methyl group at the ester position, a sulfanyl (thioether) linkage at the ortho position of the benzene ring, and a 4-chlorophenyl substituent. Such compounds are often explored in medicinal chemistry for their tunable electronic properties and bioactivity .
Properties
CAS No. |
22096-70-4 |
|---|---|
Molecular Formula |
C14H11ClO2S |
Molecular Weight |
278.8 g/mol |
IUPAC Name |
methyl 2-(4-chlorophenyl)sulfanylbenzoate |
InChI |
InChI=1S/C14H11ClO2S/c1-17-14(16)12-4-2-3-5-13(12)18-11-8-6-10(15)7-9-11/h2-9H,1H3 |
InChI Key |
RPYZZUBXMXDNLA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1SC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(4-chlorophenyl)sulfanyl]benzoate typically involves the reaction of 2-mercaptobenzoic acid with 4-chlorobenzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process. Solvent recovery and recycling are also implemented to reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(4-chlorophenyl)sulfanyl]benzoate undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group of the ester can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom on the phenyl ring can be substituted by nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Amino derivatives, thiol derivatives.
Scientific Research Applications
Methyl 2-[(4-chlorophenyl)sulfanyl]benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 2-[(4-chlorophenyl)sulfanyl]benzoate involves its interaction with specific molecular targets in biological systems. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional nuances of Methyl 2-[(4-chlorophenyl)sulfanyl]benzoate are best contextualized by comparing it with related derivatives. Key comparisons are organized below:
Substituent Effects on Aromatic Rings
- Halogen Variation : Compounds like C2 (4-bromophenyl), C3 (4-chlorophenyl), and C4 (4-fluorophenyl) from demonstrate how halogen electronegativity and size influence properties. Chlorine’s moderate electronegativity balances electronic effects and lipophilicity, while bulkier halogens (e.g., bromine) may enhance steric hindrance. The target compound’s 4-chlorophenyl group likely optimizes electronic effects without excessive steric bulk .
- Positional Isomerism: Unlike the target compound’s ortho-substituted sulfanyl group, derivatives like C3 () and Ethyl 4-({[(4-chlorobenzyl)sulfanyl]acetyl}amino)benzoate () feature para-substituted groups.
Linkage Type and Electronic Properties
- Sulfanyl vs. Sulfonyl: The sulfanyl group in the target compound is less oxidized than the sulfonamide in Methyl 4-[[(4′-chloro[1,1′-biphenyl]-4-yl)sulfonyl]amino]benzoate (). Sulfonamides are stronger electron-withdrawing groups, capable of hydrogen bonding, whereas sulfanyl groups primarily act as electron donors.
- Amide vs. Ester Linkages : Compounds in (e.g., methyl 4-chloro-2-(2-chloroacetamido)benzoate) incorporate amide bonds, which enhance hydrogen-bonding capacity compared to esters. The target’s ester group offers greater hydrolytic stability under physiological conditions .
Ester Group Variations
- Methyl vs. Ethyl Esters: The target’s methyl ester (vs. ethyl in ) reduces steric hindrance and increases volatility. Ethyl esters may improve solubility in nonpolar solvents due to longer alkyl chains .
Structural Complexity
- Quinoline-Piperazine Derivatives: Compounds like C3 () include extended quinoline-piperazine-carbonyl architectures absent in the target.
Data Tables
Table 1: Structural and Spectral Comparison of Selected Compounds
Table 2: Functional Group Impact on Properties
Research Findings and Implications
- Synthetic Adaptability : highlights the feasibility of modifying halogen substituents on aromatic rings to tune electronic and steric profiles. The target compound’s 4-chlorophenyl group balances these effects effectively .
- Spectroscopic Trends : Methyl ester protons in analogous compounds (e.g., δ 3.90 ppm in C3 ) align with typical ranges for such groups, suggesting predictable NMR behavior for the target compound .
- Stability and Reactivity : Sulfanyl-linked compounds (e.g., ) are prone to oxidation, which could be leveraged for prodrug designs or controlled-release applications .
Biological Activity
Methyl 2-[(4-chlorophenyl)sulfanyl]benzoate, also known by its CAS number 22096-70-4, is a compound that has garnered attention for its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a benzoate moiety with a chlorophenyl sulfanyl group. Its molecular formula is , and it has a molecular weight of approximately 284.76 g/mol. Understanding its structure is crucial for elucidating its biological activity.
The biological activity of this compound is largely attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound has been studied for its inhibitory effects on enzymes such as acetylcholinesterase (AChE) and urease, which are critical in various physiological processes and disease mechanisms.
- Antibacterial Activity : Research indicates that the compound exhibits moderate to strong antibacterial properties against several bacterial strains, including Salmonella typhi and Bacillus subtilis .
- Anticancer Potential : The compound's structural features suggest potential applications in cancer therapy, particularly through selective inhibition of carbonic anhydrase IX (CAIX), which is implicated in tumor growth and metastasis .
Biological Activity Data
The following table summarizes key biological activities associated with this compound:
| Activity | Effect | Reference |
|---|---|---|
| Antibacterial | Moderate to strong against S. typhi and B. subtilis | |
| Enzyme Inhibition (AChE) | Strong inhibitory activity | |
| Anticancer (CAIX inhibition) | High affinity (K_d = 0.12 nM) |
Case Studies
- Antibacterial Screening : A study evaluated various synthesized compounds, including this compound, for their antibacterial efficacy. The results indicated significant activity against specific strains, supporting its potential use as an antibacterial agent .
- Enzyme Inhibition Studies : In another investigation, the compound was tested for its ability to inhibit AChE and urease. The results demonstrated that it could serve as a lead compound for developing new therapeutic agents targeting these enzymes .
- Cancer Therapeutics : The binding affinity of this compound to CAIX was characterized through X-ray crystallography, revealing structural insights into its selective inhibition mechanism. This finding highlights its potential in anticancer drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
